4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes an anilino group, a piperazino group, and a quinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Anilino Group: The anilino group can be introduced via nucleophilic substitution reactions, where aniline reacts with the quinazolinone intermediate.
Attachment of the Piperazino Group: The piperazino group is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate leaving group on the quinazolinone core.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced through a substitution reaction involving ethylene oxide or ethylene glycol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives using reducing agents like sodium borohydride.
Substitution: The anilino and piperazino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives.
Scientific Research Applications
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- 4-anilino-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone derivatives
Uniqueness
4-anilino-2-[4-(2-hydroxyethyl)piperazino]-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl-piperazino substitution differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
IUPAC Name |
4-anilino-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-14-13-24-9-11-25(12-10-24)20-22-16-7-4-8-17(27)18(16)19(23-20)21-15-5-2-1-3-6-15/h1-3,5-6,26H,4,7-14H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHKIOGDODGBSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)CCO)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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